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Introduction
3-(Methoxymethoxy)phenylboronic acid is a valuable reagent in modern organic synthesis,

primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura

reaction. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic

hydroxyl, which can be readily cleaved under acidic conditions. The boronic acid moiety allows

for the formation of new carbon-carbon bonds, making this compound a versatile building block

in the synthesis of complex organic molecules, including pharmaceuticals and functional

materials.

Accurate and comprehensive characterization of 3-(Methoxymethoxy)phenylboronic acid is

paramount to ensure its identity, purity, and stability prior to its use in synthetic applications.

This technical guide provides an in-depth overview of the expected spectroscopic data for this

compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). The insights provided herein are intended for researchers, scientists, and

professionals in drug development who require a thorough understanding of the analytical

techniques for the characterization of this and similar organoboron compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the structure of 3-
(Methoxymethoxy)phenylboronic acid in solution. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra

provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their

connectivity.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~7.9 (broad s) broad singlet 2H B(OH)₂

The acidic

protons of the

boronic acid are

typically broad

and their

chemical shift is

concentration

and solvent

dependent. They

will exchange

with D₂O.

~7.45 triplet, J = 7.5 Hz 1H Ar-H

Aromatic proton

ortho to the

boronic acid and

meta to the MOM

ether.

~7.30
doublet, J = 7.5

Hz
1H Ar-H

Aromatic proton

para to the

boronic acid.

~7.20 singlet 1H Ar-H

Aromatic proton

between the two

substituents.

~7.05
doublet, J = 8.0

Hz
1H Ar-H

Aromatic proton

ortho to the

MOM ether.

5.18 singlet 2H O-CH₂-O

Protons of the

methylene bridge

in the MOM

group.
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3.35 singlet 3H O-CH₃

Protons of the

methyl group in

the MOM group.

Experimental Protocol for ¹H NMR

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-
(Methoxymethoxy)phenylboronic acid and dissolve it in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred

for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR

spectrometer. The instrument will be locked to the deuterium signal of the solvent. The

magnetic field is then shimmed to ensure homogeneity. A standard one-pulse experiment is

typically sufficient for acquiring the ¹H spectrum.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased, baseline corrected, and referenced to the

residual solvent peak.

¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment Rationale

~157.0 C-OMOM

Aromatic carbon attached to

the electron-donating MOM

ether.

~135.0 (broad) C-B(OH)₂

The signal for the carbon

attached to the boron atom is

often broad due to quadrupolar

relaxation of the boron

nucleus.

~129.0 Ar-CH Aromatic methine carbon.

~127.0 Ar-CH Aromatic methine carbon.

~120.0 Ar-CH Aromatic methine carbon.

~115.0 Ar-CH Aromatic methine carbon.

94.0 O-CH₂-O
Carbon of the methylene

bridge in the MOM group.

55.8 O-CH₃
Carbon of the methyl group in

the MOM group.

Experimental Protocol for ¹³C NMR

Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of

solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the

spectrum and improve the signal-to-noise ratio. A greater number of scans is typically

required compared to ¹H NMR.

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by

phasing, baseline correction, and referencing.

¹¹B NMR Spectroscopy
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¹¹B NMR is a highly specific technique for characterizing boron-containing compounds,

providing information about the coordination and electronic environment of the boron atom.[1]

[2]

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale

~28-30 B(OH)₂

This chemical shift is

characteristic of a trigonal

planar (sp² hybridized) boron

atom in an arylboronic acid.

Experimental Protocol for ¹¹B NMR

Sample Preparation: The same sample prepared for ¹H or ¹³C NMR can be used.

Data Acquisition: A broadband probe tuned to the ¹¹B frequency is used. A one-pulse

experiment is typically sufficient. A common external standard, such as BF₃·OEt₂, is used for

chemical shift referencing (δ = 0 ppm).

Data Processing: Standard Fourier transform and processing steps are applied.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Data (ATR-FTIR, cm⁻¹)
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 (broad) O-H stretch B(OH)₂

~3050 C-H stretch Aromatic C-H

2960, 2850 C-H stretch Aliphatic C-H (MOM group)

~1600, 1470 C=C stretch Aromatic ring

~1350 B-O stretch B-O

1150, 1080 C-O stretch C-O (MOM ether and Ar-O)

~700 B-O-H bend B-O-H

Experimental Protocol for IR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the

solid sample is placed directly on the ATR crystal.

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The

sample is then placed on the crystal, and the sample spectrum is acquired. The instrument

software automatically subtracts the background to produce the final spectrum.

Data Interpretation: The positions and shapes of the absorption bands are correlated with

specific functional groups to confirm the molecular structure.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular

weight and offering insights into the structure.

Predicted Mass Spectrometry Data (ESI+)
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m/z Assignment

183.07 [M+H]⁺

165.06 [M+H - H₂O]⁺

137.06 [M+H - CH₂O₂]⁺

Note: The exact mass of C₈H₁₁BO₄ is 182.07.

Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as

methanol or acetonitrile, often with a small amount of formic acid to promote ionization in

positive ion mode.

Data Acquisition: The solution is infused into the electrospray ionization (ESI) source of the

mass spectrometer. The instrument parameters (e.g., capillary voltage, cone voltage) are

optimized to achieve good signal intensity.

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion

peak and any significant fragment ions. This data is used to confirm the molecular formula

and is consistent with the proposed structure.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of 3-(Methoxymethoxy)phenylboronic acid.

Caption: Workflow for Spectroscopic Characterization.

Data Correlation for Structural Confirmation
The confirmation of the structure of 3-(Methoxymethoxy)phenylboronic acid relies on the

correlation of data from all spectroscopic techniques.
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NMR Data
IR Data

MS Data

Proposed Structure:
3-(Methoxymethoxy)phenylboronic acid

¹H NMR:
Aromatic & MOM signals,

B(OH)₂ protons

predicts

¹³C NMR:
Correct number of C atoms,

C-B & C-O signals

predicts

¹¹B NMR:
Trigonal Boron signal

predicts

IR:
O-H, B-O, C-O stretches

predicts

MS:
Correct Molecular Weight

& Fragmentation

predicts

Structure Confirmed

corroborates corroborates corroborates corroborates corroborates

Click to download full resolution via product page

Caption: Logic for Structural Confirmation.

Conclusion
The spectroscopic characterization of 3-(Methoxymethoxy)phenylboronic acid through

NMR, IR, and MS provides a comprehensive and definitive confirmation of its chemical

structure. Each technique offers unique and complementary information. The predicted data

and protocols outlined in this guide serve as a valuable resource for scientists to ensure the

quality and identity of this important synthetic building block, thereby supporting the integrity

and reproducibility of their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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